molecular formula C24H18F3N5O B2657776 N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866844-69-1

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2657776
CAS No.: 866844-69-1
M. Wt: 449.437
InChI Key: SEHVOVSJACGYMB-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and substituted with methoxyphenyl and trifluoromethylphenyl groups. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Formation: The quinazoline moiety is often formed by the reaction of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.

    Substitution Reactions: The methoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and strong bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the triazole ring to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and strong bases like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazoloquinazolines.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: These compounds share the triazole ring but have a thiadiazine moiety instead of quinazoline.

    Triazolopyrimidines: Similar triazole ring but fused with a pyrimidine moiety.

    Triazole-containing drugs: Such as fluconazole and voriconazole, which are antifungal agents.

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific substitution pattern and the combination of methoxyphenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O/c1-33-20-12-5-2-7-16(20)14-28-22-18-10-3-4-11-19(18)32-23(29-22)21(30-31-32)15-8-6-9-17(13-15)24(25,26)27/h2-13H,14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVOVSJACGYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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